molecular formula C8H10N2O2 B8812854 4-Hydroxy-3-methoxy-benzamidine CAS No. 32048-20-7

4-Hydroxy-3-methoxy-benzamidine

Cat. No. B8812854
Key on ui cas rn: 32048-20-7
M. Wt: 166.18 g/mol
InChI Key: HQTAEVTXSCKTPM-UHFFFAOYSA-N
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Patent
US04570006

Procedure details

To a mixture of 100 ml of anhydrous methanol and about 50 ml of liquid ammonia, was added slowly 8.7 g of 4-methoxyiminomethyl-2-methoxyphenol hydrochloride. The mixture was stirred overnight at room temperature. The colorless crystals precipitated from the reaction mixture were collected by filtration, washed thoroughly with methanol, and dried to obtain 7.4 g of 4-amidino-2-methoxyphenol.
Name
4-methoxyiminomethyl-2-methoxyphenol hydrochloride
Quantity
8.7 g
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH3:1].Cl.CO[N:5]=[CH:6][C:7]1[CH:12]=[CH:11][C:10]([OH:13])=[C:9]([O:14][CH3:15])[CH:8]=1>CO>[C:6]([C:7]1[CH:12]=[CH:11][C:10]([OH:13])=[C:9]([O:14][CH3:15])[CH:8]=1)(=[NH:5])[NH2:1] |f:1.2|

Inputs

Step One
Name
4-methoxyiminomethyl-2-methoxyphenol hydrochloride
Quantity
8.7 g
Type
reactant
Smiles
Cl.CON=CC1=CC(=C(C=C1)O)OC
Step Two
Name
liquid
Quantity
50 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The colorless crystals precipitated from the reaction mixture
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed thoroughly with methanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(N)(=N)C1=CC(=C(C=C1)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 7.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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